

PRT-060318 Syk inhibitor discovery

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Compound Focus: PRT-060318

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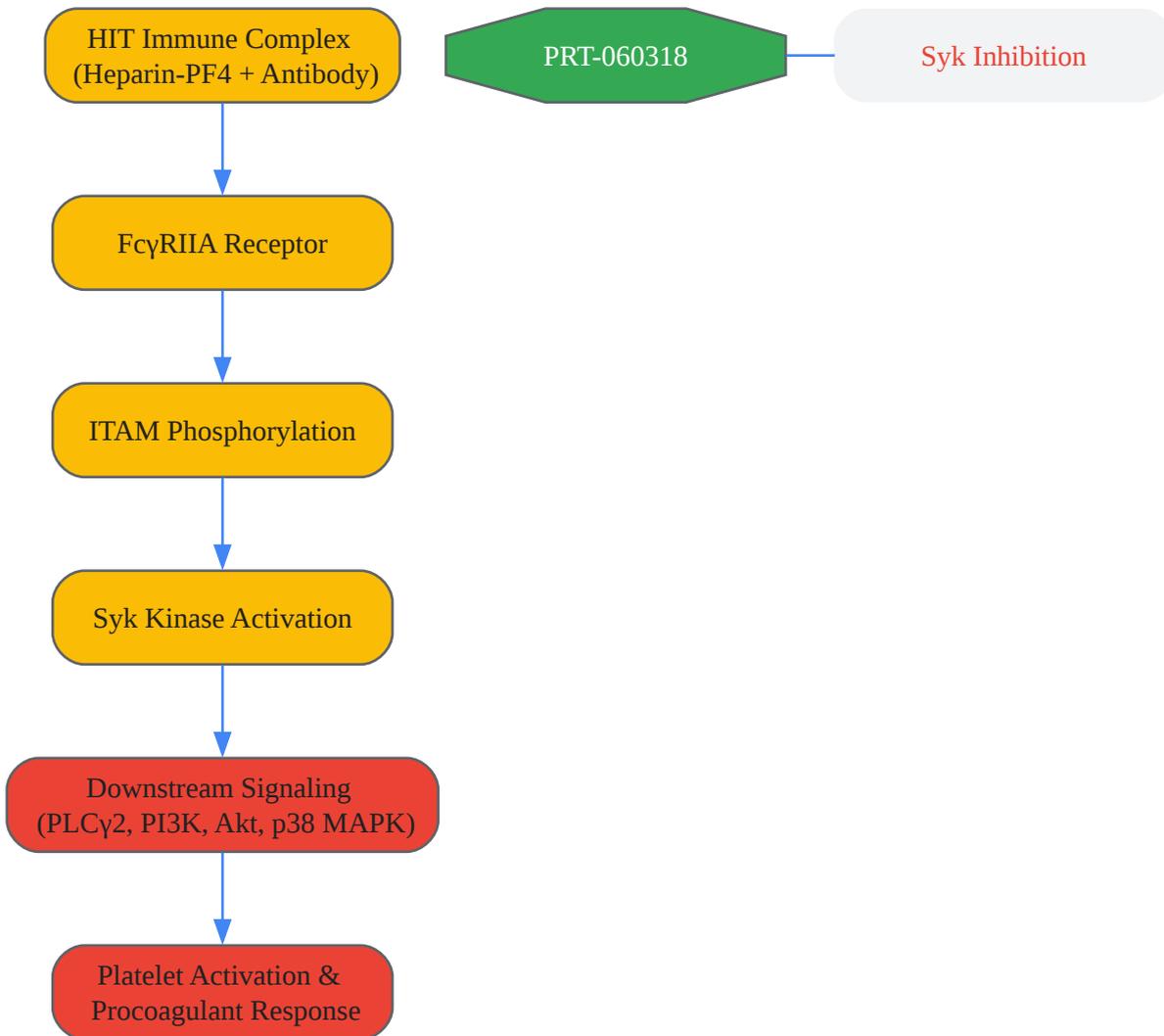
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Discovery and Mechanism of Action

The discovery of **PRT-060318 (PRT318)** resulted from a high-throughput screening initiative of chemical libraries at Yamanouchi Pharmaceutical Co. [1] [2] [3]. The compound was optimized from the chemical class of **4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides** to become a highly potent and specific inhibitor of spleen tyrosine kinase (Syk) [1].

- **Target & Potency:** **PRT-060318** is a novel, selective inhibitor of the tyrosine kinase Syk with an IC_{50} of **4 nM** in cell-free assays [4] [5] [3].
- **Selectivity:** In a broad panel of kinase enzyme assays at a concentration of 50 nM, Syk kinase activity was inhibited by **92%**, while all other kinases retained **>70%** of their activity, demonstrating high specificity [6] [2] [3].
- **Mechanism in HIT:** In Heparin-Induced Thrombocytopenia (HIT), antibodies form complexes with Heparin-Platelet Factor 4 (PF4). These complexes cluster and activate the **FcyRIIA receptor** on platelets. The immunoreceptor tyrosine-based activation motif (ITAM) on FcyRIIA's cytoplasmic tail initiates a signaling cascade. Syk kinase is a crucial early component of this cascade. By inhibiting Syk, **PRT-060318** blocks the entire downstream activation process, preventing platelet aggregation, granule secretion, and procoagulant activity [6] [1] [7].

The following diagram illustrates this targeted signaling pathway and the point of inhibition by **PRT-060318**.



HIT Signaling Pathway and PRT-060318 Inhibition Point

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PRT-060318 blocks Syk kinase, preventing HIT-induced platelet activation.

Summary of Preclinical Efficacy Data

The biological activity of **PRT-060318** was validated through a series of *in vitro* and *in vivo* experiments.

In Vitro Profiling

Assay Type	System/Model	Key Finding / Effect of PRT-060318	Reference
Platelet Aggregation	Human platelet-rich plasma (PRP)	Completely inhibited HIT immune complex-induced aggregation.	[6] [1]
Platelet Aggregation	Human PRP stimulated with convulxin (GPVI agonist)	Dose-responsively inhibited aggregation. No effect on ADP-induced aggregation.	[1] [2]
Calcium Flux	Human platelets	Dose-responsively inhibited convulxin-induced intracellular calcium increase.	[2] [3]
Serotonin Release Assay (SRA)	Washed platelets with human HIT sera	Inhibited platelet activation (tested at 1.0 μ M).	[6] [1]
B-cell Malignancies	Chronic Lymphocytic Leukemia (CLL) cells	Inhibited B-cell receptor (BCR) signaling, cell survival, and chemokine secretion.	[4] [2]

In Vivo Efficacy

Model	Species	Dosing & Administration	Key Outcome	Reference
HIT Model	Transgenic mice (expressing Fc γ RIIA & human PF4)	30 mg/kg, orally, twice daily	Significantly reduced thrombocytopenia and thrombosis.	[6] [1] [5]
Arterial Thrombosis	Rabbit and pig models	Intravenous infusion	Significantly inhibited thrombosis without prolonging bleeding time.	[5] [2]

Detailed Experimental Protocols

For your experimental work, here are the detailed methodologies from the key studies.

In Vitro Platelet Aggregation Assay (HIT IC-specific)

- **Objective:** To evaluate the ability of **PRT-060318** to inhibit platelet aggregation after stimulation by HIT immune complexes [1].
- **Methods:**
 - **Prepare HIT Immune Complexes:** Mix recombinant human PF4 and heparin at a molar ratio of **1.5:1**. Incubate at 37°C for 1 hour to form ultralarge complexes [1].
 - **Prepare Platelets:** Obtain human platelet-rich plasma (PRP) from healthy donors [1].
 - **Incubation:** Add 5 µL of the heparin-PF4 complex mixture (containing 5 µg hPF4) to PRP. Incubate with or without **PRT-060318 (0-3 µM)** for 15 minutes at 37°C with stirring in a final volume of 250 µL [1].
 - **Initiate Aggregation:** Add the HIT-like monoclonal antibody **KKO** (final concentration **80 µg/mL**). Record the final percentage aggregation [1].

Serotonin Release Assay (SRA)

- **Objective:** To examine the effect on platelet activation in the presence of human HIT sera, using the gold-standard confirmation assay [1].
- **Methods:**
 - **Prepare Platelets:** Wash platelets and load them with **¹⁴C-serotonin** [1].
 - **Incubation:** Incubate the washed, labeled platelets with **PRT-060318 at 1.0 µM**. Then incubate for 1 hour at room temperature with **0.1 or 100 IU/mL heparin** and HIT sera. Include a vehicle-only control [1].
 - **Measurement:** Pellet the platelets by centrifugation. Measure the **¹⁴C-serotonin** released into the supernatant by scintillation counting [1].
 - **Analysis:** Calculate the percentage of serotonin release. A positive result is typically **>20% release with 0.1 IU/mL heparin** and **<20% with 100 IU/mL heparin** [1].

In Vivo HIT Model

- **Objective:** To determine the effect of **PRT-060318** on HIT IC-induced thrombocytopenia and thrombosis in a live animal model [6] [1].
- **Methods:**
 - **Animal Model:** Use transgenic HIT mice that are homozygous for both human **FcγRIIA** and **human PF4**, and null for mouse PF4 [1].

- **Induce HIT:** Inject mice with the HIT-like antibody **KKO** (20 mg/kg, intraperitoneally) on day 0 [1].
- **Dosing Regimen:**
 - **Experimental Group:** Receive **PRT-060318 (30 mg/kg)** orally via gavage, twice a day on days 1-7 [1].
 - **Control Group:** Receive vehicle only (sterile water) on the same schedule [1].
 - **Both Groups:** Receive **heparin** (1600 U/kg, subcutaneously) once daily [1].
- **Monitor Thrombocytopenia:** Collect blood via the retro-orbital plexus daily from days 1-7. Measure platelet counts using an automated hematology analyzer [1].
- **Assess Thrombosis:**
 - Infuse donor platelets labeled with a fluorescent dye (e.g., Alexa750-labeled anti-GPIX antibody) [1].
 - After 3 hours, perfuse and excise the lungs. Fix organs and image them to quantify thrombosis [1].

Formulation and Physicochemical Properties

For your experimental work, note these key details about the compound itself.

- **CAS Number:** 1194961-19-7 (freebase) [4] [3].
- **Molecular Formula:** C₁₈H₂₄N₆O [4] [3].
- **Molecular Weight:** 340.42 g/mol (freebase) [4] [3].
- **Solubility:**
 - **In Vitro:** Soluble in water (**25 mg/mL, 73.44 mM**) [4]. Also soluble in DMSO (75 mg/mL for 2HCl salt) [5].
- **Storage:**
 - **Powder:** -20°C for 3 years [4].
 - **Solution:** -80°C for 2 years; -20°C for 1 year [4].

Current Status and Further Research

The available data primarily describes the **preclinical profile** of **PRT-060318**. The search results do not indicate its progression into clinical trials for HIT. The promising preclinical data suggests that inhibiting the Syk pathway is a valid therapeutic approach for HIT [6] [7].

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